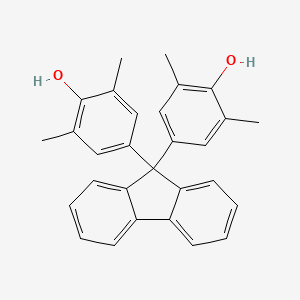

9-Bromo-10-(3-phenylphenyl)anthracene

Übersicht

Beschreibung

9-Bromo-10-(3-phenylphenyl)anthracene is a yellow-white solid powder . It is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity .

Molecular Structure Analysis

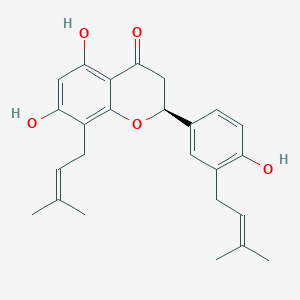

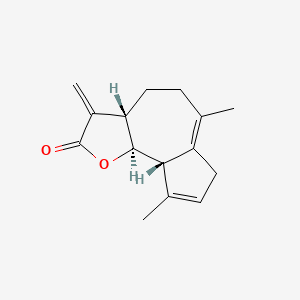

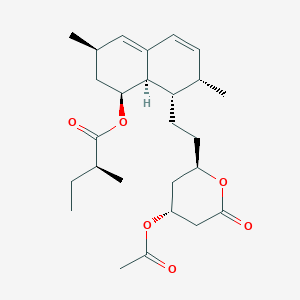

The molecular formula of 9-Bromo-10-(3-phenylphenyl)anthracene is C20H13Br . It contains a total of 48 bonds; 31 non-H bonds, 28 multiple bonds, 2 rotatable bonds, 28 aromatic bonds, 5 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis

9-Bromo-10-(3-phenylphenyl)anthracene has a molecular weight of 333.221 Da . It is a yellow-white solid powder that is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronics

9-Bromo-10-(3-phenylphenyl)anthracene exhibits excellent charge transport properties and fluorescence behavior. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Its high electron mobility and luminescent properties make it a promising candidate for next-generation optoelectronic materials .

Photocatalysis and Photophysics

This compound absorbs light in the UV-visible range, making it suitable for photocatalytic reactions. Researchers have investigated its role as a sensitizer in photochemical processes, including photooxidation and photoreduction. Understanding its excited-state behavior and energy transfer mechanisms is crucial for designing efficient photocatalysts .

Small Molecule Semiconductors

9-Bromo-10-(3-phenylphenyl)anthracene belongs to the class of small molecule semiconductors. Its π-conjugated structure allows for efficient charge transport. Scientists have explored its application in organic thin-film transistors (OTFTs) and other electronic devices. Its solubility and film-forming properties are advantageous for device fabrication .

Fluorescent Probes and Sensors

Due to its strong fluorescence emission, this compound has been used as a fluorescent probe in biological studies. Researchers have employed it to visualize cellular structures, monitor protein-protein interactions, and study membrane dynamics. Its photostability and sensitivity make it valuable for live-cell imaging .

Materials for Liquid Crystal Displays (LCDs)

The mesomorphic properties of 9-Bromo-10-(3-phenylphenyl)anthracene have attracted interest in liquid crystal research. It can serve as a dopant or component in liquid crystal formulations, affecting their optical properties and phase transitions. Its compatibility with other mesogens allows for tailored liquid crystal behavior .

Supramolecular Chemistry and Crystal Engineering

Researchers have explored the self-assembly behavior of this compound in the solid state. Its crystal packing and intermolecular interactions provide insights into supramolecular chemistry. By modifying the substituents, scientists can design new crystal structures with specific properties .

Safety and Hazards

9-Bromo-10-(3-phenylphenyl)anthracene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

Wirkmechanismus

Target of Action

This compound is part of a group of chemicals known as anthracenes, which are often used in the field of semiconductors

Action Environment

The action of 9-Bromo-10-(3-phenylphenyl)anthracene can be influenced by various environmental factors . For instance, the presence of light could potentially influence its behavior due to its photochemical properties Additionally, the pH and temperature of the environment could also affect its stability and efficacy.

Eigenschaften

IUPAC Name |

9-bromo-10-(3-phenylphenyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMCZLIOCXISPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-10-(3-phenylphenyl)anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.